1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride
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Overview
Description
1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction proceeds as follows:
- A solution of piperazine in ethanol is prepared.
- Benzyl chloride is added to the solution with vigorous stirring.
- The mixture is heated to 65°C and maintained at this temperature for a specified period.
- The reaction mixture is then cooled, and the product is precipitated by adding ethanol saturated with hydrogen chloride.
- The precipitated product is collected by filtration and dried to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of 1-(2-(Benzyloxy)ethyl)piperazine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Methoxyethyl)piperazine
- 1-(2-Phenylethyl)piperazine
Comparison: 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Properties
IUPAC Name |
1-(2-phenylmethoxyethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;;/h1-5,14H,6-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAEPTVJQBWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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